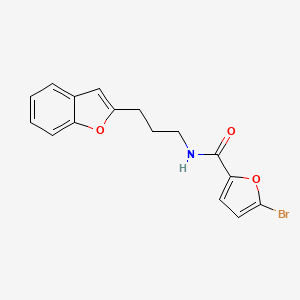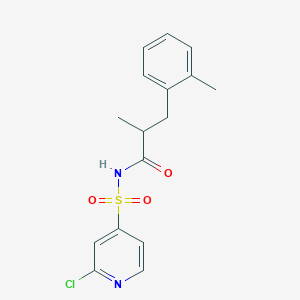![molecular formula C19H14ClF3N4O2S B2395487 N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea CAS No. 338420-75-0](/img/structure/B2395487.png)
N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea is a useful research compound. Its molecular formula is C19H14ClF3N4O2S and its molecular weight is 454.85. The purity is usually 95%.
BenchChem offers high-quality N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental and Biological Sensor Applications
Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes A Review
(Al-Saidi & Khan, 2022)This review highlights the role of thiourea derivatives as chemosensors for detecting various environmental pollutants and neutral analytes like ATP, DCP, and Amlodipine. The sensitivity, selectivity, and simplicity of thiourea-based sensors for biological, environmental, and agricultural samples are emphasized, supporting the design of future organic sensors.
Coordination Chemistry and Biological Properties
A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas (Saeed, Flörke, & Erben, 2014)This comprehensive review discusses the extensive applications of thiourea derivatives as ligands in coordination chemistry, their influence on hydrogen-bonding interactions, and their novel applications in biological contexts. The structural versatility and potential for detailed structural analyses make these compounds promising for interdisciplinary approaches in medicinal chemistry.
Medicinal and Chemosensing Applications of Thiourea Derivatives
Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review (Khan et al., 2020)This review focuses on the preparative methods, coordination compounds with selected metals for medicinal applications, and the use of thiourea derivatives in analytical chemistry as chemosensors. It underscores the derivatives' improved activities through metal coordination and their utility in detecting ions in environmental and biological samples.
Optical Sensors and Biological Significance
Biologically significant pyrimidine appended optical sensors An inclusive anthology of literature from 2005 to 2020
(Jindal & Kaur, 2021)This review covers the use of pyrimidine derivatives, closely related to thiourea compounds, as optical sensors and their biological and medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds positions them as effective sensing probes, demonstrating the broader utility of nitrogen heterocycles in sensor design.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)carbamothioyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O2S/c1-29-13-6-4-12(5-7-13)25-18(30)26-17(28)15-3-2-8-27(15)16-14(20)9-11(10-24-16)19(21,22)23/h2-10H,1H3,(H2,25,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYOYBVYCLMCMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


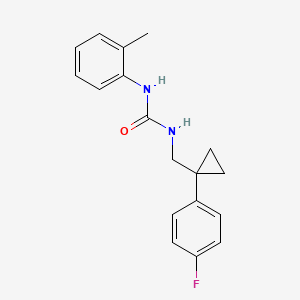
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)


![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)
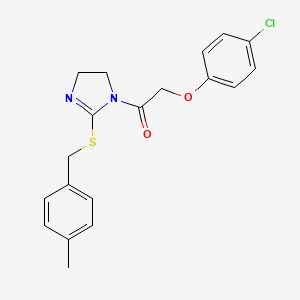
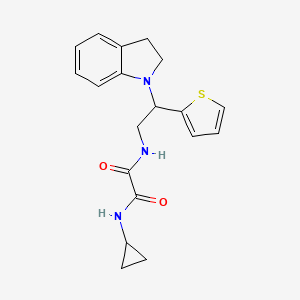
![2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2395416.png)
![2-(2,4-Difluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2395418.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2395423.png)
